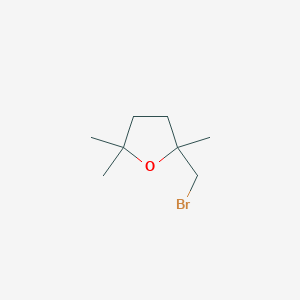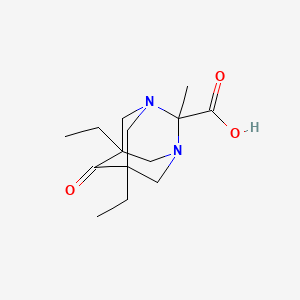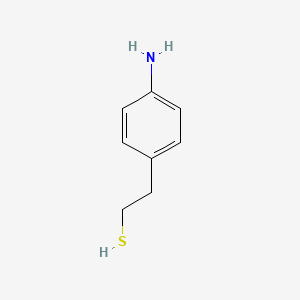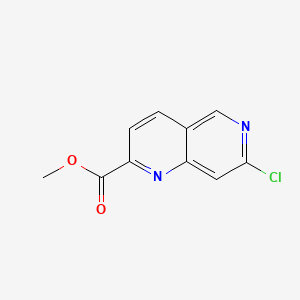![molecular formula C10H7F3N4 B13909370 N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B13909370.png)
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring through a methylene bridge. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine typically involves the condensation of 4-(trifluoromethyl)benzaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mecanismo De Acción
The mechanism of action of N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s lipophilicity allows it to interact with cell membranes, potentially affecting membrane-associated processes and signaling pathways.
Comparación Con Compuestos Similares
N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
Methylammonium lead halides: These compounds also feature a trifluoromethyl group and are used in various applications, including solar cells and light-emitting diodes.
1-(4-Fluorophenyl)piperazine: This compound shares structural similarities and is used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a triazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for diverse applications.
Propiedades
Fórmula molecular |
C10H7F3N4 |
|---|---|
Peso molecular |
240.18 g/mol |
Nombre IUPAC |
(E)-N-(1,2,4-triazol-4-yl)-1-[4-(trifluoromethyl)phenyl]methanimine |
InChI |
InChI=1S/C10H7F3N4/c11-10(12,13)9-3-1-8(2-4-9)5-16-17-6-14-15-7-17/h1-7H/b16-5+ |
Clave InChI |
SNAYIHWIVZSHNU-FZSIALSZSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/N2C=NN=C2)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C=NN2C=NN=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methoxyimidazo[1,2-a]pyridine-2-methanamine](/img/structure/B13909318.png)


![N-[9-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13909336.png)
![Methyl 6-bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13909343.png)


![8-Bromo-5-methoxy-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13909364.png)

